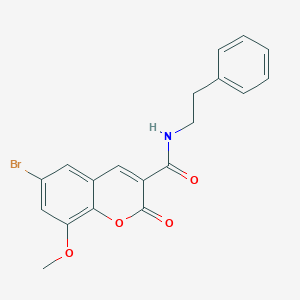
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine, also known as CP-376395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylpyrrolidine compounds, which have been studied for their anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. By inhibiting 5-LOX, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been studied for its potential neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine in lab experiments is its potential therapeutic properties. This compound can be used to study the mechanisms of inflammation and pain, as well as the potential development of new treatments for these conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine. One area of research is the development of new treatments for inflammatory diseases such as arthritis and colitis. Another area of research is the study of the potential neuroprotective effects of this compound, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanisms of action of this compound and its potential toxicity.
合成法
The synthesis of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine involves the reaction of 2-chloro-5-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases such as arthritis and colitis.
特性
分子式 |
C11H14ClNO3S |
|---|---|
分子量 |
275.75 g/mol |
IUPAC名 |
1-(2-chloro-5-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-9-4-5-10(12)11(8-9)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
PCLNJQQUFNAFMN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
正規SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
